molecular formula C13H18FO5P B3106376 Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate CAS No. 158559-76-3

Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate

Cat. No.: B3106376
CAS No.: 158559-76-3
M. Wt: 304.25 g/mol
InChI Key: BNAFOHSNCMFBOU-UHFFFAOYSA-N
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Description

Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate is a versatile chemical compound with the molecular formula C13H18FO5P. This compound is known for its complex properties and is used in various scientific research applications, including drug synthesis, catalysis, and material science.

Preparation Methods

The synthesis of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate typically involves the reaction of 4-boronobenzaldehyde with n-butylamine in absolute ethanol, followed by the addition of diethyl phosphate . The reaction conditions include refluxing the mixture for 12 hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Horner–Wadsworth–Emmons reaction, where it reacts with aldehydes to produce alkenylphosphonates as the major product . Common reagents used in these reactions include aldehydes and phosphonic acid derivatives. The major products formed from these reactions are alkenylphosphonates and 1,2-disubstituted E-alkenes.

Scientific Research Applications

Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is explored for its potential biological activity and therapeutic applications.

    Industry: It is used in catalysis and material science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s diethoxyphosphoryl group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate can be compared with similar compounds such as:

  • {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
  • {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid
  • Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(diethoxyphosphorylmethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FO5P/c1-4-18-20(16,19-5-2)9-11-7-6-10(8-12(11)14)13(15)17-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFOHSNCMFBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)C(=O)OC)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromomethyl-3-fluorobenzenecarboxylate (240 mg) and triethyl phosphite (0.32 mL) was heated at 145° C. for 2 hours. The reaction solution was purified through silica gel column chromatography (ethyl acetate/methanol=9/1) to obtain the entitled compound (300 mg).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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